molecular formula C16H14N2O B107243 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- CAS No. 16780-88-4

5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl-

Cat. No. B107243
CAS RN: 16780-88-4
M. Wt: 250.29 g/mol
InChI Key: AYCFVKGYERYDRT-UHFFFAOYSA-N
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Description

5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a heterocyclic organic compound that contains an imidazole ring, an isoindole ring, and a phenyl group. The unique structure of this compound makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is not fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with specific molecular targets in the body. For example, it has been shown to interact with certain enzymes and receptors, leading to the inhibition of specific cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- have been studied extensively. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been shown to modulate the immune system and regulate various cellular processes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl-. One direction is to investigate its potential therapeutic applications in the treatment of other diseases, such as neurological disorders and infectious diseases. Another direction is to further elucidate its mechanism of action, which can provide insights into its potential molecular targets and aid in the development of new drugs. Additionally, future research can focus on the development of new synthesis methods for this compound, which can improve its availability and accessibility for research purposes.
Conclusion:
In conclusion, 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique structure and properties make it a valuable candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of medicine.

Scientific Research Applications

The unique structure of 5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl- makes it a promising candidate for the development of new drugs for the treatment of various diseases. Several studies have been conducted to investigate the potential therapeutic applications of this compound. One study showed that this compound has anti-inflammatory properties and can be used for the treatment of inflammatory diseases. Another study demonstrated that this compound has anti-cancer properties and can be used for the treatment of various types of cancers.

properties

CAS RN

16780-88-4

Product Name

5H-Imidazo(2,1-a)isoindol-5-ol, 2,3-dihydro-5-phenyl-

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

5-phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol

InChI

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15-17-10-11-18(15)16/h1-9,19H,10-11H2

InChI Key

AYCFVKGYERYDRT-UHFFFAOYSA-N

SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=CC=C4)O

synonyms

2,5-Dihydro-5-phenyl-3H-imidazo[2,1-a]isoindol-5-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

Seventeen grams of the phthalimidine hydrochloride from above, 20 g. of p-butoxyphenylsulfonyl chloride and 200 ml. of pyridine are refluxed for two hours and then the mixture is evaporated to dryness. On recrystallization of the residue from ethanol there is obtained 9b-phenyl-1,2,3,9b-tetrahydro-1-(p-butoxyphenylsulfonyl)-1H-imidazo [2,1-a]isoindol-5-one which is admixed with 25 ml. of 95 percent sulfuric acid for one hour. The reaction mixture which contains the sulfate salt of 2-(2-imidazolin-2-yl) benzophenone is then cooled by the addition of ice water and made alkaline by the addition of a 5N potassium hydroxide solution. The product is then separated by filtration and recrystallized from dioxan to afford 2,3-dihydro-5-phenyl-5H-imidazo[2,1-a]isoindol-5-ol, m.p. 207 C., as a white crystalline solid which is insoluble in water and soluble in dimethylacetamide and ethanol.
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sulfate salt
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2-(2-imidazolin-2-yl) benzophenone
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ice water
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